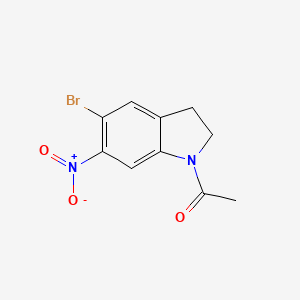

1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

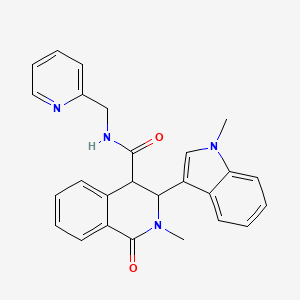

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

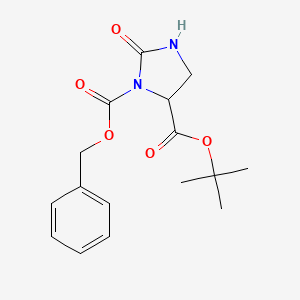

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For example, the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate has been used to synthesize 5-bromo-1-decylindolin-2-one .Molecular Structure Analysis

The molecular structure of indole derivatives can be slightly twisted . For instance, in the compound C18H26BrNO, the dihydroindolone unit is slightly twisted .Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, carbonyl groups can be reduced to methylene groups in the classical Wolff–Kishner procedure by heating the hydrazine with hydrazine hydrate in the presence of a strong base .Physical And Chemical Properties Analysis

Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Scientific Research Applications

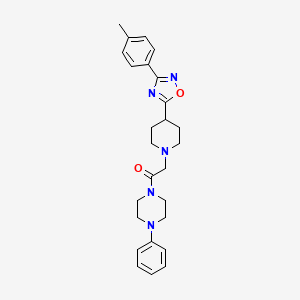

- Imidazole derivatives, including compounds with indole moieties, exhibit significant antimicrobial potential . Researchers have synthesized various derivatives and evaluated their antibacterial, antifungal, and antiviral activities.

- For instance, compounds 1a and 1b (related to imidazole) have demonstrated good antimicrobial effects .

- Indole derivatives have been investigated for their anti-HIV-1 activity. Researchers have designed novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to assess their efficacy against HIV-1 .

- Benzothiazole-containing benzene sulphonamide and carboxamide derivatives, which incorporate indole moieties, were evaluated for their in vivo anti-inflammatory and analgesic activities .

- The synthesis of indole derivatives involves various methods, such as the Fischer indole synthesis. Researchers have explored diverse synthetic routes to access these compounds .

Antimicrobial Activity

Anti-HIV-1 Potential

Anti-Inflammatory and Analgesic Properties

Synthetic Routes and Derivatives

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Future Directions

properties

IUPAC Name |

1-(5-bromo-6-nitro-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)10(13(15)16)5-9(7)12/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMIUFDIRLXKPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)

![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)

![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)

![2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2409010.png)

![6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2409013.png)